3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole
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Overview
Description
3H-1,2,4-Dithiazolo[4,3-a]benzimidazole is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure. This compound is part of a broader class of heterocycles known for their significant roles in various biological systems and pharmaceutical applications. The unique structure of 3H-1,2,4-dithiazolo[4,3-a]benzimidazole imparts it with distinct chemical properties and reactivity, making it a valuable subject of study in synthetic and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-dithiazolo[4,3-a]benzimidazole typically involves the reaction of 6H-1,3,5-oxathiazines with elemental sulfur. This thermal reaction facilitates the formation of the dithiazole ring system. Another method involves the oxidation of 3H-1,2,4-dithiazoles using mCPBA (meta-chloroperoxybenzoic acid) in the presence of sodium bicarbonate at low temperatures .
Industrial Production Methods
While specific industrial production methods for 3H-1,2,4-dithiazolo[4,3-a]benzimidazole are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and reagents.
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Dithiazolo[4,3-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dithiazole S-oxides using oxidizing agents like mCPBA.
Substitution: The presence of reactive sulfur and nitrogen atoms allows for substitution reactions, where different substituents can be introduced into the ring system.
Common Reagents and Conditions
Oxidation: mCPBA in chloroform at 0°C with sodium bicarbonate.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to introduce new functional groups into the dithiazole ring.
Major Products
Dithiazole S-oxides: Formed through oxidation reactions.
Substituted Dithiazoles: Resulting from substitution reactions with different reagents.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3H-1,2,4-dithiazolo[4,3-a]benzimidazole involves its interaction with various molecular targets, primarily through its reactive sulfur and nitrogen atoms. These interactions can lead to the formation of covalent bonds with biological molecules, potentially altering their function. The exact pathways and molecular targets are still under investigation, but the compound’s ability to undergo oxidation and substitution reactions suggests it could modulate biological processes through these mechanisms .
Comparison with Similar Compounds
Similar Compounds
3H-1,2,4-Triazolo[4,3-a]benzimidazole: Another heterocyclic compound with a similar ring structure but containing nitrogen atoms instead of sulfur.
Thiabendazole: A benzimidazole derivative used as an antiparasitic agent.
Uniqueness
3H-1,2,4-Dithiazolo[4,3-a]benzimidazole is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may only contain nitrogen or other heteroatoms .
Properties
CAS No. |
38143-52-1 |
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Molecular Formula |
C8H6N2S2 |
Molecular Weight |
194.3 g/mol |
IUPAC Name |
1H-[1,2,4]dithiazolo[4,3-a]benzimidazole |
InChI |
InChI=1S/C8H6N2S2/c1-2-4-7-6(3-1)9-8-10(7)5-11-12-8/h1-4H,5H2 |
InChI Key |
QSGBMGHXILPGIV-UHFFFAOYSA-N |
Canonical SMILES |
C1N2C3=CC=CC=C3N=C2SS1 |
Origin of Product |
United States |
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